molecular formula C23H28N2O2S B389121 3-METHYL-N-[3-(PIPERIDINE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]BENZAMIDE

3-METHYL-N-[3-(PIPERIDINE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]BENZAMIDE

Cat. No.: B389121
M. Wt: 396.5g/mol
InChI Key: TWMHGQMSXAYPIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-METHYL-N-[3-(PIPERIDINE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]BENZAMIDE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom, which is known for its wide range of applications in medicinal chemistry and material science . This compound is of particular interest due to its potential therapeutic properties and its role in various scientific research applications.

Preparation Methods

The synthesis of 3-METHYL-N-[3-(PIPERIDINE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]BENZAMIDE can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides.

Comparison with Similar Compounds

Compared to other similar compounds, 3-METHYL-N-[3-(PIPERIDINE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]BENZAMIDE stands out due to its unique structural features and therapeutic potential. Similar compounds include other thiophene derivatives such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate, and Benocyclidine . These compounds share the thiophene nucleus but differ in their specific substituents and therapeutic applications.

Properties

Molecular Formula

C23H28N2O2S

Molecular Weight

396.5g/mol

IUPAC Name

3-methyl-N-[3-(piperidine-1-carbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]benzamide

InChI

InChI=1S/C23H28N2O2S/c1-16-9-8-10-17(15-16)21(26)24-22-20(23(27)25-13-6-3-7-14-25)18-11-4-2-5-12-19(18)28-22/h8-10,15H,2-7,11-14H2,1H3,(H,24,26)

InChI Key

TWMHGQMSXAYPIR-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N4CCCCC4

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N4CCCCC4

Origin of Product

United States

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